Bis-Mal-Lysine-PEG4-TFP ester
CAS No.: 1426164-53-5
Cat. No.: VC0521416
Molecular Formula: C37H45F4N5O13
Molecular Weight: 843.7826
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1426164-53-5 |
|---|---|
| Molecular Formula | C37H45F4N5O13 |
| Molecular Weight | 843.7826 |
| IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48) |
| Standard InChI Key | QODWSCJQLAMMBN-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Bis-Mal-Lysine-PEG4-TFP ester is a precisely defined chemical entity with specific physicochemical properties that make it suitable for advanced bioconjugation applications.
Basic Chemical Properties
The compound has well-characterized chemical properties as summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₃₇H₄₅F₄N₅O₁₃ |
| Molecular Weight | 843.77 g/mol |
| CAS Number | 1426164-53-5 |
| IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Purity | > 98% |
| Physical State | Solid |
| Recommended Storage Temperature | -20°C |
| Typical Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO |
Structural Features
The structure of Bis-Mal-Lysine-PEG4-TFP ester represents a sophisticated design incorporating multiple functional elements. The alpha (α) and epsilon (ε) amines of lysine are functionalized with sulfhydryl-reactive maleimidopropyl groups, while the carboxylic acid tail of lysine is conjugated to a discrete polyethylene glycol (dPEG®) spacer containing an amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester . This arrangement creates a multifunctional molecule with precisely defined spatial characteristics.
The distance measurements within the molecule highlight its well-defined architecture: the distance from the carbonyl carbon of the dPEG® spacer to the reactive site of the α-amine-conjugated maleimide group spans 25 atoms (18.773 Å), while the distance to the ε-amine-conjugated maleimide group extends across 29 atoms (26.105 Å) . These precise measurements enable predictable spatial relationships in the resulting conjugates.
Reactivity and Functional Chemistry
The reactivity profile of Bis-Mal-Lysine-PEG4-TFP ester is characterized by the distinct chemical behaviors of its functional groups, making it a versatile tool for controlled bioconjugation strategies.
Maleimide Group Reactivity
By design, the dual maleimide functionalities can be strategically employed to bridge disulfide bonds, such as those present in antibodies following reduction . Additionally, these groups enable the dimerization of small molecules or peptides that contain single free thiol groups, expanding the compound's utility in creating multimeric constructs .
TFP Ester Reactivity
The optimal pH range for TFP ester reactions with amines is 7.5-8.0, allowing the compound to function effectively as a heterobifunctional crosslinker . This dual reactivity profile—maleimides for thiols and TFP ester for amines—enables sequential conjugation strategies where each functional group can be addressed selectively under appropriate conditions.
Applications in Research and Drug Development
The unique chemical properties of Bis-Mal-Lysine-PEG4-TFP ester have led to its adoption in several cutting-edge applications in pharmaceutical research and biotechnology.
PROTAC Linker Applications
One of the most significant applications of Bis-Mal-Lysine-PEG4-TFP ester is its use as a linker in Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative approach to drug development, consisting of two different ligands connected by a linker: one ligand for an E3 ubiquitin ligase and another for the target protein . This bifunctional design exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins rather than merely inhibiting their function .
The PEG-based structure of Bis-Mal-Lysine-PEG4-TFP ester makes it particularly suitable as a PROTAC linker due to its flexibility, solubility, and defined length. These properties facilitate the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule, which is essential for effective targeted protein degradation.
Antibody-Drug Conjugates
Bis-Mal-Lysine-PEG4-TFP ester plays a valuable role in the construction of antibody-drug conjugates (ADCs), which represent a promising class of targeted therapeutics that combine the specificity of antibodies with the cytotoxic potential of drugs . The dual maleimide groups can react with reduced disulfide bonds in antibodies, while the TFP ester can connect to amine-containing drug molecules or linkers .
This application leverages the compound's ability to create defined conjugates with predictable drug-to-antibody ratios, which is critical for maintaining the delicate balance between efficacy and safety in ADC development . The precision afforded by the discrete PEG spacer also helps control the spatial relationship between the antibody and the conjugated drug.
Bioconjugation and Surface Immobilization
Beyond its applications in drug development, Bis-Mal-Lysine-PEG4-TFP ester serves as a versatile tool for various bioconjugation strategies. These include the immobilization of antibodies or antibody fragments on solid supports and the dimerization of sulfhydryl-containing peptides followed by crosslinking to amine-modified surfaces .
In research contexts, this compound has been employed for site-specific labeling of proteins, particularly when a defined orientation or stoichiometry is required . The flexibility of the PEG spacer allows conjugated biomolecules to retain their functional conformations while providing sufficient spacing to minimize steric hindrance.
Advantages of PEG Incorporation
The incorporation of a discrete polyethylene glycol (PEG4) spacer in Bis-Mal-Lysine-PEG4-TFP ester confers several advantages that enhance its utility in bioconjugation applications.
Enhanced Solubility and Biocompatibility
The PEG component increases the compound's solubility in aqueous environments, which is particularly valuable for reactions involving biomolecules . This enhanced solubility helps prevent aggregation and improves the efficiency of conjugation reactions. Moreover, PEGylation is known to enhance the biocompatibility of conjugates, reducing immunogenicity and improving pharmacokinetic properties.
Defined Spacing and Flexibility
Unlike polymeric spacers with heterogeneous length distributions, the discrete PEG4 spacer in Bis-Mal-Lysine-PEG4-TFP ester provides consistent and predictable spacing between conjugated entities . This defined spacing is crucial for applications where the spatial relationship between conjugated molecules affects function, such as in PROTAC development or when designing ADCs .
The inherent flexibility of the PEG chain also allows conjugated biomolecules to adopt favorable conformations and interact effectively with their targets, which is particularly important in applications where induced proximity (as in PROTACs) is critical for function .
Comparative Analysis with Other Crosslinkers
When compared to other crosslinking agents, Bis-Mal-Lysine-PEG4-TFP ester offers distinct advantages for specific applications.
Comparison with NHS Ester-Based Crosslinkers
While NHS ester-based crosslinkers are widely used in bioconjugation, the TFP ester in Bis-Mal-Lysine-PEG4-TFP ester provides superior hydrolytic stability and higher reactivity with amines . This makes the compound particularly valuable in aqueous conditions where NHS esters may hydrolyze rapidly, competing with the desired amine coupling reaction.
Advantages in PROTAC Development
In the context of PROTAC development, the dual maleimide functionality of Bis-Mal-Lysine-PEG4-TFP ester offers unique opportunities for creating sophisticated constructs with defined geometries . The specific length and flexibility of the PEG4 spacer have been shown to influence the efficiency of ternary complex formation between the E3 ligase, the target protein, and the PROTAC molecule .
Recent computational studies have highlighted the importance of linker design in determining PROTAC efficacy and selectivity . The defined structure of Bis-Mal-Lysine-PEG4-TFP ester allows for more predictable modeling of the resulting PROTAC conformations, facilitating rational design approaches.
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